molecular formula C16H13NO2 B289151 N-methyl-N-(2-naphthyl)-3-furamide

N-methyl-N-(2-naphthyl)-3-furamide

Cat. No.: B289151
M. Wt: 251.28 g/mol
InChI Key: REYHBYFHXTUVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(2-naphthyl)-3-furamide is a synthetic aromatic amide featuring a furan ring substituted at the 3-position and an N-methyl-N-(2-naphthyl) group. The compound combines a fused aromatic naphthyl system with a heterocyclic furan core, a structural motif associated with diverse biological and material science applications.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

N-methyl-N-naphthalen-2-ylfuran-3-carboxamide

InChI

InChI=1S/C16H13NO2/c1-17(16(18)14-8-9-19-11-14)15-7-6-12-4-2-3-5-13(12)10-15/h2-11H,1H3

InChI Key

REYHBYFHXTUVES-UHFFFAOYSA-N

SMILES

CN(C1=CC2=CC=CC=C2C=C1)C(=O)C3=COC=C3

Canonical SMILES

CN(C1=CC2=CC=CC=C2C=C1)C(=O)C3=COC=C3

solubility

29.1 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-methyl-N-(2-naphthyl)-3-furamide and related compounds:

Compound Name Core Structure Key Substituents Biological/Material Relevance Reference
This compound Furanamide N-methyl, 2-naphthyl Hypothesized: Antioxidant, receptor modulation (inferred)
3-Chloro-N-phenyl-phthalimide Phthalimide 3-chloro, N-phenyl Polymer precursor (polyimide synthesis)
2-Naphthyl benzyl sulfoxide derivatives Benzyl sulfoxide/sulfone 2-naphthyl, sulfoxide/sulfone groups Radioprotective agents (in vivo/in vitro)
N-Phenyl-2-furohydroxamic acid Furohydroxamic acid N-phenyl, hydroxamic acid group Antioxidant activity (DPPH assay)
N-methyl-N-(2-piperidin-1-ylethyl)-4-(2-naphthyl)piperidine-1-carboxamide Piperidine carboxamide 2-naphthyl, piperidin-1-ylethyl H3 receptor antagonist (IC50 = 110 nM)

Key Findings:

Structural Analogues in Medicinal Chemistry :

  • The 2-naphthyl group is a recurring motif in bioactive compounds. For example, 2-naphthyl benzyl sulfoxide derivatives demonstrated radioprotective effects, suggesting that the naphthyl moiety may enhance cellular protection against radiation . In contrast, the piperidine carboxamide compound with a 2-naphthyl group showed potent H3 receptor antagonism, highlighting the role of aromatic systems in receptor binding .
  • This compound’s furanamide backbone differs from hydroxamic acids (e.g., N-phenyl-2-furohydroxamic acid), which exhibit antioxidant activity via radical scavenging. The absence of a hydroxamic acid group in the target compound may reduce metal-chelating capacity but improve metabolic stability .

Material Science Applications: While 3-chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis, the target compound’s furan ring and naphthyl group could offer unique thermal or electronic properties for polymer design, though this remains speculative without direct data .

Metabolic Considerations: Metabolites like (2-naphthyl)methanol (identified in insect pupae) suggest that naphthyl-containing compounds undergo microbial catabolism.

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